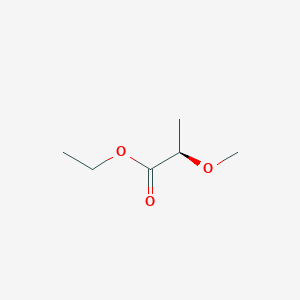

(R)-ethyl 2-methoxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLOJCOIKOQGL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369953 | |

| Record name | AG-F-41887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40105-20-2 | |

| Record name | AG-F-41887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Chiral α-Methoxy Esters

An In-depth Technical Guide to (R)-ethyl 2-methoxypropanoate (CAS 40105-20-2) for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a valuable chiral building block in modern organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document details the molecule's physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, presents methodologies for analytical characterization and enantiomeric purity assessment, and discusses its application as a key synthetic intermediate. Our focus is on delivering field-proven insights and self-validating protocols to empower scientists in leveraging this versatile synthon for complex molecule construction.

In the landscape of pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as foundational starting materials for constructing complex, stereochemically defined targets. This compound, belonging to the class of α-alkoxy esters, is a prime example of such a synthon.

The strategic importance of this molecule lies in the stereodefined α-methoxy propionyl moiety. This structural motif is incorporated into various biologically active molecules. The methoxy group at the chiral center provides steric and electronic properties that can be crucial for molecular recognition and binding affinity at biological targets, while the ester functionality offers a versatile handle for further chemical transformations such as hydrolysis, amidation, or reduction. This guide serves to equip the research scientist with the necessary technical knowledge to synthesize, analyze, and effectively utilize this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis, enabling accurate measurements, reaction monitoring, and purification.

Physical Properties

The key physical and chemical identifiers for this compound are summarized below. These data are critical for handling, safety assessments, and stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 40105-20-2 | |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 160 °C at 760 mmHg | [2] |

| Density | 0.959 g/cm³ | [2] |

| Flash Point | 49.9 °C | [2] |

| Refractive Index | 1.397 - 1.399 | [2] |

| Appearance | Colorless liquid | General Knowledge |

| Synonyms | Ethyl (R)-(-)-2-methoxypropionate, (2R)-Ethyl 2-methoxypropanoate | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized material. Below are the expected spectral characteristics based on the molecule's structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. The expected signals (predicted for CDCl₃ solvent) are:

-

~4.2 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.

-

~3.8 ppm (quartet, 1H): The methine proton (-CH (OCH₃)-) at the chiral center, split by the adjacent methyl group.

-

~3.4 ppm (singlet, 3H): Protons of the methoxy group (-O-CH₃ ).

-

~1.4 ppm (doublet, 3H): Methyl protons adjacent to the chiral center (-CH(CH₃ )-).

-

~1.2 ppm (triplet, 3H): Terminal methyl protons of the ethyl group (-O-CH₂-CH₃ ).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~173 ppm: Carbonyl carbon of the ester (C =O).

-

~78 ppm: Chiral methine carbon (-C H(OCH₃)-).

-

~61 ppm: Methylene carbon of the ethyl group (-O-C H₂-CH₃).

-

~57 ppm: Methoxy carbon (-O-C H₃).

-

~18 ppm: Methyl carbon adjacent to the chiral center (-CH(C H₃)-).

-

~14 ppm: Terminal methyl carbon of the ethyl group (-O-CH₂-C H₃).

-

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[3]

-

~2980-2940 cm⁻¹: C-H stretching (alkane).

-

~1745 cm⁻¹: Strong C=O stretching (ester).

-

~1100-1200 cm⁻¹: C-O stretching (ether and ester).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 132. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 87) and the methoxy group (-OCH₃, m/z = 101).[4][5]

Synthesis and Manufacturing

The most reliable and industrially scalable synthesis of this compound originates from the readily available chiral pool starting material, (R)-ethyl lactate. The core transformation is a Williamson ether synthesis.

Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[6] In this context, the hydroxyl group of (R)-ethyl lactate is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a methylating agent.

Causality of Reagent Choice:

-

Starting Material: (R)-ethyl lactate is chosen because it is a bio-renewable and commercially available starting material that already possesses the required (R)-stereochemistry at the C2 position.[7]

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward. Using a weaker base like NaOH could lead to an unfavorable equilibrium and potential side reactions like ester hydrolysis.

-

Methylating Agent: A reactive methylating agent with a good leaving group is required for the Sₙ2 reaction. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly effective due to the excellent leaving group ability of iodide.

-

Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the strong base.[1]

Caption: Synthesis workflow for this compound via Williamson ether synthesis.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the flask, prepare a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Alkoxide Formation: Slowly add a solution of (R)-ethyl lactate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Causality: A slow addition rate is crucial to control the exothermic reaction and the evolution of hydrogen gas. Maintain the temperature at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

-

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Quench: After the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.

Quality Control and Analytical Methodologies

Rigorous quality control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Confirmation of Structure

The identity of the purified product must be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, and MS). The data obtained should match the expected profiles, confirming the successful methylation and the integrity of the ester functionality.

Determination of Enantiomeric Excess

The primary measure of success in a chiral synthesis is the enantiomeric excess of the product. This is typically determined by a chiral chromatographic technique, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] The principle involves passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation.

Causality of Method Choice: Chiral GC is often preferred for volatile, thermally stable compounds like ethyl 2-methoxypropanoate. Columns with cyclodextrin-based CSPs are particularly effective for separating enantiomers of small esters and ethers.[5]

Caption: Workflow for determining enantiomeric excess (e.e.) using chiral gas chromatography.

Representative Chiral GC Protocol

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Chiral GC column, e.g., a cyclodextrin-based column such as Rt-βDEXsm or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like hexane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. (Note: This is a starting point and must be optimized).

-

-

Data Analysis:

-

Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Self-Validation: To confirm peak identity, a racemic sample (synthesized from racemic ethyl lactate) should be injected to ensure two peaks of approximately equal area are observed.

-

Applications in Drug Development and Synthesis

This compound is not an active pharmaceutical ingredient (API) itself, but a high-value intermediate. Its utility stems from its ability to introduce a specific stereocenter and a methoxy group early in a synthetic sequence. The ester provides a robust handle that can be carried through several synthetic steps before being converted into a desired functionality (e.g., an amide or alcohol) in a late-stage transformation.

While specific examples of blockbuster drugs derived directly from this synthon are proprietary, its structural motif is found in compounds targeting a range of therapeutic areas. The α-methoxy acid/ester structure is a known feature in molecules designed to be, for example, metabolic modulators or enzyme inhibitors, where the methoxy group can occupy a specific hydrophobic pocket in a protein's active site.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is paramount. Although a specific Safety Data Sheet (SDS) for the (R)-enantiomer may not be universally available, data from related esters can be used to guide safe handling.

-

Hazards: The compound is expected to be a combustible liquid. It may cause skin, eye, and respiratory irritation.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

-

Conclusion

This compound is a powerful and versatile chiral building block for modern organic synthesis. Its value is derived from its enantiopure nature, the strategic placement of the methoxy group, and the synthetic flexibility of the ester handle. By understanding its properties, employing robust synthetic protocols based on the Williamson ether synthesis, and utilizing rigorous analytical methods for quality control, researchers can confidently incorporate this synthon into the synthesis of complex and high-value molecules. This guide provides the foundational knowledge and practical protocols to enable drug development professionals and synthetic chemists to unlock the full potential of this important chiral intermediate.

References

-

Royal Society of Chemistry. (n.d.). Analytical Methods 2. Materials and Methods. Retrieved from [Link]

-

Dakin, L. A. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methoxypropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypropene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-methylpropanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Shen, X. R., Ding, Y. J., & Gao, J. G. (2015). Ethyl Lactate, a New Green Solvent for ARGET ATRP of Methyl Acrylate. International Journal of Polymer Science, 2015, 1-6. [Link]

Sources

- 1. Ethyl 2-methoxypropanoate | C6H12O3 | CID 357744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 4. Propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 5. Mass Spectra Interpretation: ESTERS [chemed.study]

- 6. hmdb.ca [hmdb.ca]

- 7. ETHYL (R)-(-)-2-METHOXYPROPIONATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Enantioselective Synthesis of (R)-Ethyl 2-Methoxypropanoate

Abstract

Enantiomerically pure α-alkoxy esters are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of a robust and reliable methodology for the synthesis of (R)-ethyl 2-methoxypropanoate, a key chiral intermediate. The core of this synthesis is the strategic methylation of the secondary alcohol in the readily available and optically pure starting material, (R)-ethyl lactate. We will delve into the mechanistic underpinnings of the Williamson ether synthesis as applied to this specific substrate, with a critical focus on the experimental parameters required to maintain high enantiomeric integrity. This guide presents two field-proven protocols, one utilizing a sodium hydride-mediated pathway and another employing silver (I) oxide, catering to different laboratory needs regarding cost, scale, and handling. Detailed, step-by-step procedures, characterization data, and methods for verifying enantiomeric purity via chiral gas chromatography are provided to ensure replicable, high-yield, and high-purity outcomes.

Introduction: The Significance of Chiral α-Alkoxy Esters

Chiral molecules are at the forefront of modern drug development, as the physiological effects of a compound are often exclusive to a single enantiomer. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of medicinal and process chemistry. Within this context, small, functionalized chiral molecules like this compound serve as versatile synthons. The methoxy group at the stereocenter can influence molecular conformation and binding affinity, while the ester moiety provides a handle for further chemical transformations, such as amide bond formation or reduction to a primary alcohol. The reliable production of this compound in high optical purity is paramount for its application in multi-step synthetic campaigns where the introduction of chirality at an early stage is both economical and efficient.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and cost-effective strategy for synthesizing an enantiomerically pure target is to begin with a precursor from the "chiral pool"—a collection of inexpensive, commercially available, and optically pure natural products. For this compound, the retrosynthetic analysis clearly points to (R)-ethyl 2-hydroxypropanoate, commonly known as (R)-ethyl lactate, as the ideal starting material. This precursor is directly accessible and possesses the required stereocenter in the correct absolute configuration.

The primary synthetic challenge is the selective O-methylation of the secondary hydroxyl group without inducing racemization at the adjacent stereogenic center or promoting unwanted side reactions.

Caption: Retrosynthetic analysis of the target molecule.

Core Methodology: Williamson Ether Synthesis

The formation of the target ether from (R)-ethyl lactate is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:

-

Deprotonation: The hydroxyl group of (R)-ethyl lactate is deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide.

-

Nucleophilic Attack: The newly formed alkoxide attacks a methylating agent (e.g., methyl iodide), displacing a leaving group (iodide) and forming the desired C-O bond of the ether.

Mechanistic Principles and Causality

The success of this synthesis hinges on the careful selection of reagents and conditions to favor the SN2 pathway and suppress competing reactions.

-

The Base: The choice of base is critical. It must be strong enough to quantitatively deprotonate the secondary alcohol but should not promote side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal.[2][3] NaH reacts irreversibly to form the sodium alkoxide and hydrogen gas, driving the initial deprotonation to completion. An alternative, milder approach involves using silver (I) oxide (Ag₂O), which coordinates to the alcohol and is activated by the alkyl halide.[4]

-

The Methylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this SN2 reaction. It is highly reactive, and the iodide ion is an excellent leaving group, facilitating a rapid reaction rate.[1]

-

The Solvent: An inert, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents can solvate the cation of the alkoxide salt, leaving the oxygen anion relatively "bare" and thus more nucleophilic, which accelerates the SN2 reaction.

Preserving Stereochemical Integrity

A significant risk in reactions involving α-alkoxy esters is racemization . The α-proton (the proton on the carbon bearing the stereocenter) is weakly acidic and can be removed by a strong base to form an enolate intermediate. This planar enolate can be protonated from either face, leading to a loss of stereochemical information.

To mitigate this risk, the experimental protocol must be self-validating:

-

Rapid and Irreversible Deprotonation: The use of a strong hydride base like NaH at low temperatures ensures that the alkoxide is formed rapidly and quantitatively. This minimizes the time the unreacted starting material is exposed to basic conditions where enolization could occur. Once the negatively charged alkoxide is formed, further deprotonation at the α-carbon is electrostatically disfavored.[5]

-

Controlled Addition: The alcohol should be deprotonated before the addition of the methylating agent. Adding the base to a mixture of the alcohol and alkyl halide is poor practice and can lead to competing reactions.

-

Milder Conditions: The silver oxide method proceeds under neutral and heterogeneous conditions, which are generally much less likely to cause epimerization of the sensitive α-stereocenter.[4]

Caption: Desired SN2 pathway vs. potential racemization.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable; handle with extreme care under an inert atmosphere. Methyl iodide is a toxic and volatile substance.

Method A: Sodium Hydride Mediated Methylation

This protocol is cost-effective and highly efficient, making it suitable for larger-scale synthesis.

Reagents & Materials:

-

(R)-Ethyl lactate (1.0 eq)

-

Sodium hydride, 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser

Step-by-Step Procedure:

-

Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a flame-dried round-bottom flask. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF to the flask.

-

Deprotonation: Cool the stirred NaH/THF suspension to 0 °C using an ice bath. Dissolve (R)-ethyl lactate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. A slow evolution of hydrogen gas will be observed.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.5 eq) dropwise via a syringe or dropping funnel over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Method B: Silver (I) Oxide Mediated Methylation

This method is milder and avoids the use of pyrophoric reagents, making it suitable for smaller-scale or more sensitive applications. It is adapted from a similar ethoxylation procedure.[4]

Reagents & Materials:

-

(R)-Ethyl lactate (1.0 eq)

-

Silver (I) oxide (Ag₂O) (1.5 eq)

-

Methyl iodide (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexane

-

Diatomaceous earth (e.g., Celite®)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add (R)-ethyl lactate (1.0 eq), anhydrous DMF, silver (I) oxide (1.5 eq), and methyl iodide (2.0 eq).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

-

Filtration: Upon completion, dilute the reaction mixture with hexane and filter through a pad of diatomaceous earth to remove the insoluble silver salts. Wash the filter cake thoroughly with additional hexane.

-

Workup: Transfer the filtrate to a separatory funnel. Add water to the filtrate to dissolve the DMF.

-

Extraction: Separate the hexane layer. Wash the hexane layer multiple times with water to completely remove DMF, followed by a final wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting oil by vacuum distillation to obtain the final product.

Purification and Characterization

Purification

Fractional distillation under reduced pressure is the most effective method for obtaining the product in high purity. The lower boiling point allows for purification without the risk of thermal decomposition.

Structural Verification (¹H and ¹³C NMR)

The structure of ethyl 2-methoxypropanoate can be unequivocally confirmed by NMR spectroscopy. The expected proton and carbon signals provide a clear fingerprint of the molecule.

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~3.85 | Quartet (q) | 1H | -CH(OCH₃)- |

| H-b | ~3.40 | Singlet (s) | 3H | -OCH₃ |

| H-c | ~4.20 | Quartet (q) | 2H | -OCH₂CH₃ |

| H-d | ~1.40 | Doublet (d) | 3H | -CH(CH₃)- |

| H-e | ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~173.5 | C=O |

| C-2 | ~78.0 | -CH(OCH₃)- |

| C-3 | ~61.0 | -OCH₂CH₃ |

| C-4 | ~57.5 | -OCH₃ |

| C-5 | ~18.5 | -CH(CH₃)- |

| C-6 | ~14.0 | -OCH₂CH₃ |

Note: Predicted chemical shifts. Actual values may vary slightly.

Enantiomeric Purity Analysis

The most critical quality control step is the determination of the enantiomeric excess (ee%). This is best accomplished using chiral Gas Chromatography (GC).[6]

Chiral GC Protocol:

-

Column: Use a capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or dichloromethane).

-

Instrumentation:

-

Injector: Split/splitless, 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping to 180 °C at 5 °C/min. This program must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

-

Detector: Flame Ionization Detector (FID), 250 °C

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Data Summary & Troubleshooting

Expected Results

| Parameter | Method A (NaH) | Method B (Ag₂O) |

| Typical Yield | 80-90% | 75-85% |

| Enantiomeric Excess (ee%) | >99% | >99% |

| Purity (Post-Distillation) | >99% | >99% |

| Pros | Cost-effective, scalable, fast reaction | Mild conditions, easy workup |

| Cons | Requires handling of NaH | High cost of silver reagent |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete deprotonation (Method A).2. Wet reagents or solvents.3. Methyl iodide evaporation. | 1. Ensure NaH is active; allow sufficient time for H₂ evolution to cease.2. Use freshly dried solvents and high-purity reagents.3. Maintain a gentle reflux and ensure the condenser is efficient. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivated methylating agent. | 1. Extend reaction time and monitor by TLC/GC.2. Use a fresh bottle of methyl iodide. |

| Significant Racemization | 1. Base added too quickly or at high temp.2. Prolonged exposure to basic conditions before methylation. | 1. Ensure slow, dropwise addition of the lactate to the NaH suspension at 0 °C.2. Add methyl iodide promptly after the 1-hour alkoxide formation period. Consider switching to the milder Ag₂O method. |

Conclusion

The synthesis of enantiomerically pure this compound is reliably achieved from (R)-ethyl lactate via a Williamson ether synthesis. Careful control of reaction conditions, particularly the method of deprotonation, is essential to prevent racemization of the sensitive α-stereocenter. Both the sodium hydride and silver (I) oxide mediated protocols presented herein provide the target compound in high yield and excellent enantiomeric excess (>99% ee). The choice between these methods can be made based on considerations of cost, scale, and safety infrastructure. The analytical methods described provide a robust framework for the quality control and validation of the final product, ensuring its suitability for use in demanding synthetic applications.

References

- This reference is not available.

- This reference is not available.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- This reference is not available.

-

Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Liardon, R., & Ledermann, S. (1982). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of Chromatography A, 234(1), 224-228. [Link]

-

Organic Syntheses. (Various Authors). N-BENZYLATION OF INDOLES USING SODIUM HYDRIDE. [Link]

- This reference is not available.

- This reference is not available.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) for Ethyl 2-methylpropanoate. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl (s)-2-ethoxypropionate. [Link]

- This reference is not available.

- This reference is not available.

-

Utah Tech University. Williamson Ether Synthesis Lab Manual. [Link]

- This reference is not available.

-

Reddit. (2021). r/Chempros - racemize alpha chiral acid with LiOH? [Link]

- This reference is not available.

- This reference is not available.

-

YouTube. (2021). NMR spectrum of methyl propanoate. [Link]

-

Venturello, P., & Barbero, M. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

Sources

Physical and chemical properties of (R)-ethyl 2-methoxypropanoate

An In-depth Technical Guide on (R)-ethyl 2-methoxypropanoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core characteristics of this chiral ester, offering insights into its synthesis, reactivity, and applications, grounded in established scientific principles.

Introduction

This compound, a chiral ester, is a valuable building block in asymmetric synthesis. Its stereodefined center and functional groups make it a versatile intermediate for the synthesis of complex, optically active molecules, which are crucial in the pharmaceutical and agrochemical industries. Understanding its fundamental properties is paramount for its effective utilization in research and development.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: Ethyl (R)-(-)-2-methoxypropionate, Ethyl (2R)-2-methoxypropanoate[2][3]

-

Molecular Formula: C6H12O3[2]

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in various applications. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [3][4] |

| Boiling Point | 160 °C at 760 mmHg | [1] |

| Density | 0.959 g/cm³ | [1] |

| Refractive Index | 1.397-1.399 | [1] |

| Flash Point | 49.9 °C | [1] |

| Vapor Pressure | 2.44 mmHg at 25°C | [1] |

| LogP | 0.58440 | [1][2] |

Chemical and Spectroscopic Properties

Chemical Reactivity and Stability

This compound is an ester and thus susceptible to hydrolysis under both acidic and basic conditions to yield (R)-2-methoxypropanoic acid and ethanol. The methoxy group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. As a chiral molecule, its stereocenter is of primary importance in asymmetric synthesis, and reaction conditions should be chosen to avoid racemization.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a quartet for the methylene protons of the ethyl group, a triplet for the methyl protons of the ethyl group, a quartet for the methine proton at the chiral center, a doublet for the methyl group adjacent to the chiral center, and a singlet for the methoxy group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Distinct signals are expected for the carbonyl carbon of the ester, the methine carbon of the chiral center, the methoxy carbon, the methylene and methyl carbons of the ethyl group, and the methyl carbon adjacent to the chiral center.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands for the ester and ether linkages, as well as C-H stretching and bending vibrations, will also be present.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 132. Common fragments would result from the loss of the ethoxy group (-OCH2CH3), the methoxy group (-OCH3), or the ethyl group (-CH2CH3).

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the methylation of the hydroxyl group of (R)-ethyl lactate. (R)-ethyl lactate is a readily available and relatively inexpensive chiral starting material.[5][6][7]

Synthesis Protocol: Methylation of (R)-Ethyl Lactate

This protocol describes a general procedure for the methylation of the secondary alcohol in (R)-ethyl lactate.

Materials:

-

(R)-Ethyl lactate

-

Sodium hydride (NaH) or a similar strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (distillation or chromatography)

Step-by-Step Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of (R)-ethyl lactate in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at this temperature for a period to allow for the complete formation of the alkoxide.

-

Methylation: Methyl iodide is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Asymmetric Synthesis

The chiral nature of this compound makes it a valuable synthon in the preparation of enantiomerically pure compounds.

-

Chiral Building Block: It serves as a precursor for more complex chiral molecules. The ester and methoxy groups can be further functionalized or modified to introduce new stereocenters or functionalities. For instance, the ester can be reduced to a primary alcohol or reacted with Grignard reagents to form tertiary alcohols, all while preserving the original stereochemistry.

-

Asymmetric Synthesis: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered.

-

Pharmaceutical Intermediates: Many biologically active compounds, including pharmaceuticals, are chiral. The use of enantiomerically pure starting materials like this compound is often a key strategy in the total synthesis of these complex molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[9][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]

-

In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound is a versatile and valuable chiral building block with well-defined physical, chemical, and spectroscopic properties. Its utility in asymmetric synthesis makes it an important compound for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as outlined in this guide, is essential for its successful application in the synthesis of complex, high-value molecules.

References

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

This compound | CAS#:40105-20-2 | Chemsrc. (n.d.). Retrieved from [Link]

-

Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PMC - NIH. (2020, January 29). Retrieved from [Link]

- Merlo, A. A., & Gallardo, H. (1993). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 23(15), 2159-2169.

-

(S)-(-)Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. (2006, September 23). Retrieved from [Link]

-

Ethyl 2-methoxypropanoate | C6H12O3 | CID 357744 - PubChem. (n.d.). Retrieved from [Link]

-

and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct - RSC Publishing. (2020, January 29). Retrieved from [Link]

-

ethyl 2-methylpropanoate - ChemBK. (2024, April 9). Retrieved from [Link]

-

Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1 -Amino-2-phenyl - Universidad de La Rioja. (n.d.). Retrieved from [Link]

-

Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248) - Human Metabolome Database. (2012, September 11). Retrieved from [Link]

-

ethyl 2-methylpropanoate - 97-62-1, C6H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate - PrepChem.com. (n.d.). Retrieved from [Link]

-

ethyl 2-methylpropanoate - Stenutz. (n.d.). Retrieved from [Link]

-

Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem. (n.d.). Retrieved from [Link]

-

Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB. (2010, April 8). Retrieved from [Link]

-

ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). Retrieved from [Link]

-

ethyl 2-hydroxy-2-methylpropanoate - Stenutz. (n.d.). Retrieved from [Link]

-

ethyl 2-(methyl dithio) propionate - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Refractive index of 2-methoxy-2-methylpropane - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013, January 22). Retrieved from [Link]

-

ethyl 2,2-dimethylpropanoate - Stenutz. (n.d.). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:40105-20-2 | Chemsrc [chemsrc.com]

- 3. ETHYL (R)-(-)-2-METHOXYPROPIONATE suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Ethyl 2-methoxypropanoate | C6H12O3 | CID 357744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectra of (R)-ethyl 2-methoxypropanoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (R)-ethyl 2-methoxypropanoate

Introduction

This compound is a chiral ester of significant interest in synthetic chemistry, often used as a building block or a chiral derivatizing agent. Its structure incorporates several key functional groups: an ethyl ester, a methoxy ether, and a stereogenic center. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns. For professionals in drug development and research, a thorough understanding of these spectra is crucial for reaction monitoring, quality control, and stereochemical assignment.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on three key principles: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling (J), which provides information about adjacent, non-equivalent protons.

Causality of Signal Assignment and Chemical Shifts

The structure of this compound features five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum. The electron-withdrawing nature of the oxygen atoms in the ester and ether functionalities plays a dominant role in deshielding nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

H-2 (Methine Proton): The single proton on the chiral center (C-2) is the most deshielded aliphatic proton. It is directly bonded to a carbon that is flanked by two oxygen atoms (from the ether and the ester carbonyl group). This proximity to highly electronegative atoms significantly reduces the electron density around H-2, shifting its signal substantially downfield to approximately 3.8-4.0 ppm.

-

H-4 (Ethyl -CH₂-): These two protons are part of the ethyl ester group and are directly attached to an oxygen atom. This direct connection causes a strong deshielding effect, resulting in a signal around 4.1-4.2 ppm.[1]

-

H-1' (Methoxy -OCH₃): The three protons of the methoxy group are attached to an oxygen atom, which deshields them. They typically appear as a sharp singlet in the range of 3.3-3.7 ppm.[2][3] Since there are no adjacent, non-equivalent protons, the signal is not split.

-

H-3 (Methyl -CH₃): This methyl group is attached to the chiral center (C-2). It is further removed from the direct influence of the oxygen atoms compared to H-2, H-4, and H-1'. Consequently, its signal appears further upfield, typically around 1.3-1.4 ppm.

-

H-5 (Ethyl -CH₃): These three protons are the most shielded in the molecule. They are part of the ethyl group and are furthest from the electron-withdrawing oxygen atoms. Their signal appears furthest upfield, generally around 1.2-1.3 ppm.

Spin-Spin Coupling: The (n+1) Rule in Action

Spin-spin coupling provides connectivity information. The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (n), following the (n+1) rule.

-

H-2 (Quartet): The methine proton (H-2) is adjacent to the three protons of the methyl group (H-3). Therefore, its signal is split into a quartet (3+1 = 4 lines).

-

H-4 (Quartet): The methylene protons (H-4) of the ethyl group are adjacent to the three protons of the ethyl's methyl group (H-5). This results in a quartet (3+1 = 4 lines).

-

H-1' (Singlet): The methoxy protons have no adjacent, non-equivalent protons, so their signal is an unsplit singlet.

-

H-3 (Doublet): The methyl protons (H-3) are adjacent to the single methine proton (H-2). Their signal is split into a doublet (1+1 = 2 lines).

-

H-5 (Triplet): The methyl protons (H-5) of the ethyl group are adjacent to the two methylene protons (H-4). Their signal is split into a triplet (2+1 = 3 lines).

The magnitude of the splitting is the coupling constant (J), measured in Hertz (Hz). For freely rotating alkyl chains, the three-bond coupling constant (³J) is typically in the range of 6-8 Hz.[4]

Data Summary: ¹H NMR of this compound

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 (-OCH₂ CH₃) | ~4.15 | Quartet (q) | 2H | ~7.1 |

| H-2 (-CH (OCH₃)-) | ~3.90 | Quartet (q) | 1H | ~6.9 |

| H-1' (-OCH₃ ) | ~3.40 | Singlet (s) | 3H | N/A |

| H-3 (-CH(CH₃ )-) | ~1.35 | Doublet (d) | 3H | ~6.9 |

| H-5 (-OCH₂CH₃ ) | ~1.25 | Triplet (t) | 3H | ~7.1 |

Visualization of ¹H-¹H Coupling Network

The following diagram illustrates the spin-spin coupling relationships between the protons in the molecule. Arrows indicate which proton groups are splitting each other.

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), which typically results in a spectrum with well-resolved, singlet peaks.[5] The presence of the chiral center at C-2 renders all six carbons in this compound chemically non-equivalent, thus generating six distinct signals.[6]

Causality of Signal Assignment and Chemical Shifts

The chemical shift of a carbon is primarily influenced by the electronegativity of the atoms attached to it and its hybridization state.

-

C-1 (Carbonyl C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule. Its sp² hybridization and direct bond to two oxygen atoms place its signal significantly downfield, typically in the range of 170-185 ppm.[7][8]

-

C-2 (Chiral Center -CH-): This carbon is bonded to two separate oxygen atoms (from the ether and the ester linkage). This double dose of deshielding shifts its signal to the 75-85 ppm region.

-

C-4 (Ethyl -O-CH₂-): The methylene carbon of the ethyl group is directly attached to an ester oxygen, causing its signal to appear in the 60-70 ppm range.[9]

-

C-1' (Methoxy -OCH₃): The methoxy carbon, also bonded to an oxygen, typically resonates between 50-60 ppm.[2]

-

C-3 (Methyl -CH₃): This aliphatic methyl carbon is attached to the chiral center. It is relatively shielded and appears far upfield, typically around 15-20 ppm.

-

C-5 (Ethyl -CH₃): As the most shielded carbon, being furthest from any electronegative atoms, the terminal methyl of the ethyl group resonates at the highest field (lowest ppm value), typically around 10-15 ppm.[7]

Data Summary: ¹³C NMR of this compound

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (C =O) | ~173.0 |

| C-2 (-C H(OCH₃)-) | ~81.0 |

| C-4 (-OC H₂CH₃) | ~61.0 |

| C-1' (-OC H₃) | ~57.0 |

| C-3 (-CH(C H₃)-) | ~18.0 |

| C-5 (-OCH₂C H₃) | ~14.0 |

Experimental Protocol for NMR Spectrum Acquisition

The acquisition of high-quality NMR spectra requires meticulous sample preparation and a systematic approach to data collection and processing.

Step 1: Sample Preparation

-

Analyte Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[10]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for esters and its residual proton signal (at 7.26 ppm) and carbon signal (at 77.16 ppm) do not typically interfere with the analyte signals.[11][12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently swirl the vial to ensure the sample is completely dissolved, creating a homogenous solution free of any particulate matter.[10]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles, as they can disrupt the magnetic field homogeneity and degrade spectral resolution.[13][14]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Step 2: Data Acquisition

-

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.[15]

-

Parameter Setup (Typical for a 400 MHz Spectrometer):

-

¹H NMR: Set the number of scans (e.g., 8-16), spectral width (e.g., -2 to 12 ppm), and relaxation delay (e.g., 1-2 seconds).

-

¹³C NMR: Due to the low natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128-1024). A wider spectral width is used (e.g., 0 to 220 ppm), and a broadband proton decoupler is activated to collapse ¹³C-¹H coupling, resulting in a singlet for each carbon.

-

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.

Step 3: Data Processing

-

Fourier Transformation (FT): The raw FID signal (time domain) is converted into the familiar NMR spectrum (frequency domain) using a mathematical operation called a Fourier transform.[16][17]

-

Phasing: The transformed spectrum must be phase-corrected to ensure that all peaks are purely in the absorption mode (positive and symmetrical). This is typically done manually or automatically.[17][18]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity, which is essential for accurate integration.[16][17]

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a secondary reference, assuming Tetramethylsilane (TMS) at 0 ppm is the primary standard.[12]

-

Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of the protons responsible for each signal.

Workflow Visualization: From Sample to Spectrum

This flowchart outlines the comprehensive workflow for the NMR analysis of this compound.

Caption: Comprehensive workflow for NMR analysis.

Conclusion

NMR spectroscopy provides an unambiguous and detailed characterization of this compound. The ¹H NMR spectrum clearly resolves the five distinct proton environments, with chemical shifts and coupling patterns that are readily explained by fundamental principles of shielding and spin-spin interactions. Similarly, the ¹³C NMR spectrum confirms the presence of six unique carbon atoms, with chemical shifts corresponding to their specific functional roles within the molecule. For the researcher, this guide demonstrates how a systematic analysis of these spectra not only confirms the identity of the compound but also serves as a powerful tool for assessing its purity and structural integrity.

References

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry For Everyone. (2025). How Do You Process NMR Data? - YouTube. [Link]

-

Purdue University. Sample Preparation. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Scribd. NMR Data Processing Guide. [Link]

-

ACD/Labs. (2026). Methoxy groups just stick out. [Link]

-

Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]

-

University of Cambridge. NMR Data Processing. [Link]

-

The Royal Society of Chemistry. (2023). Analytical Methods 2. Materials and Methods. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

University of Calgary. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

ResearchGate. (2017). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. rsc.org [rsc.org]

- 13. organomation.com [organomation.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. depts.washington.edu [depts.washington.edu]

- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 17. m.youtube.com [m.youtube.com]

- 18. cdn.fraserlab.com [cdn.fraserlab.com]

A Technical Guide to the Procurement and Quality Control of (R)-ethyl 2-methoxypropanoate for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of chiral starting materials is a critical step that underpins the success of a research program. The stereochemical purity of these building blocks directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing (R)-ethyl 2-methoxypropanoate (CAS 40105-20-2), a valuable chiral intermediate. We will delve into the commercial supplier landscape, essential quality control measures, and a logical framework for selecting the appropriate material for your specific application, from early-stage research to GMP-compliant manufacturing.

The Significance of this compound in Synthesis

This compound is a chiral ester frequently employed in the synthesis of complex organic molecules. Its utility stems from the stereodefined center, which can be incorporated into larger molecules to control their three-dimensional architecture. This is of paramount importance in drug development, as the biological activity of a drug is often dictated by its specific interaction with chiral biological targets such as enzymes and receptors. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, ensuring high enantiomeric purity of starting materials like this compound is not merely a matter of chemical purity but a fundamental aspect of drug safety and efficacy.

The Commercial Supplier Landscape: A Comparative Analysis

A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized laboratories. The choice of supplier will depend on several factors, including the required quantity, purity specifications, and the stage of your research or development program. Below is a comparative table of representative suppliers, highlighting key parameters to consider.

| Supplier Category | Typical Purity Levels | Available Quantities | Documentation Provided | Target Application |

| Research Grade Suppliers | 95-98% | Milligrams to grams | Certificate of Analysis (CoA) with basic purity data (e.g., NMR, GC) | Early-stage discovery, proof-of-concept synthesis |

| Fine Chemical/Bulk Suppliers | >98% | Kilograms to metric tons | Comprehensive CoA with detailed analytical data, potential for custom specifications | Process development, scale-up, non-GMP manufacturing |

| GMP-Certified Suppliers | >99%, with specified limits for impurities | Kilograms to metric tons | Full GMP documentation, including detailed manufacturing records, impurity profiles, and regulatory support | Clinical trial material synthesis, commercial API manufacturing |

Several online chemical marketplaces and databases list multiple suppliers for this compound, often providing purity and quantity information.[1][2] It is crucial to look beyond the listed price and delve into the supplier's reputation, quality management systems, and their ability to provide consistent material.

A Logical Framework for Supplier Selection

Choosing the right supplier is a critical decision that should be guided by a systematic evaluation process. The following workflow illustrates a logical approach to supplier qualification for this compound.

Caption: A workflow for the systematic selection and qualification of a commercial supplier for this compound.

Essential In-House Quality Control: A Self-Validating System

While a supplier's Certificate of Analysis (CoA) provides initial information, it is imperative for research and development organizations to perform their own independent quality control testing on incoming starting materials.[3] This not only verifies the supplier's claims but also ensures that the material has not degraded during transit or storage. For this compound, the following analytical techniques are essential for a comprehensive quality assessment.

Chiral Purity Determination: The Cornerstone of Quality

The most critical quality attribute of this compound is its enantiomeric purity. Chiral chromatography is the gold standard for this analysis.[4][5]

Experimental Protocol: Chiral Gas Chromatography (GC)

-

Column Selection: A chiral stationary phase (CSP) capable of separating the (R) and (S) enantiomers is required. Common choices include cyclodextrin-based columns.

-

Sample Preparation: Dilute a small amount of the this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation. The exact program will need to be optimized for the specific column and instrument.

-

Carrier Gas: Helium or hydrogen.

-

-

Analysis: Inject a small volume of the prepared sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The exact ratio will require optimization to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a known concentration of the material in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector is commonly employed.

-

Analysis: Inject the sample and monitor the elution of the enantiomers. The resolution between the two peaks should be greater than 1.5 for accurate quantification.

Structural Confirmation and Impurity Profiling

Beyond chiral purity, it is essential to confirm the chemical identity of the material and to identify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the ethyl and methoxy groups and the methine proton.

-

¹³C NMR: Confirms the carbon backbone of the molecule.

Mass Spectrometry (MS):

-

Coupled with a chromatographic technique (GC-MS or LC-MS), this can confirm the molecular weight of the compound and help to identify any impurities.

Navigating GMP Requirements for Drug Development

As a project progresses towards clinical trials and commercialization, the sourcing of starting materials must adhere to Good Manufacturing Practice (GMP) guidelines.[6][7][8] This introduces a higher level of scrutiny and documentation requirements.

Key considerations for GMP procurement of this compound include:

-

Supplier Audits: The manufacturing authorization holder is responsible for qualifying and auditing their starting material suppliers to ensure they operate under an appropriate quality management system.[9]

-

Traceability: Full traceability of the material from its origin to the final product is required.

-

Change Control: Any changes to the manufacturing process of the starting material must be communicated and evaluated for their potential impact on the quality of the final drug product.

The transition from research-grade to GMP-grade material often involves a significant increase in cost and lead time. It is crucial to plan for this transition early in the drug development process.

Conclusion

The successful integration of this compound into a synthetic route, particularly in the context of pharmaceutical development, is contingent upon a thorough understanding of the commercial supplier landscape and the implementation of rigorous in-house quality control. By adopting a systematic approach to supplier selection and analytical verification, researchers and drug development professionals can ensure the stereochemical integrity of their intermediates, thereby safeguarding the quality, safety, and efficacy of the final drug candidate.

References

-

EU GMP Basic requirements for active substances used as starting materials. ECA Academy. Available from: [Link]

-

Control of starting Materials in Good Manufacturing Practice - GMP SOP. GMP SOP. Available from: [Link]

-

Good manufacturing practices for starting materials - Recent developments. ResearchGate. Available from: [Link]

-

This compound. LookChem. Available from: [Link]

-

Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency. Available from: [Link]

-

Guidelines on Good Manufacturing Practices (WHO). World Health Organization. Available from: [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available from: [Link]

-

Ethyl 2-((2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methoxy)propanoate. Pharmaffiliates. Available from: [Link]

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. Available from: [Link]

-

ETHYL 2-METHYLPROPANOATE | CAS 97-62-1. Matrix Fine Chemicals. Available from: [Link]

-

(PDF) New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. ResearchGate. Available from: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

-

Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. PrepChem.com. Available from: [Link]

-

Ethyl 2-methoxypropanoate. PubChem. Available from: [Link]

-

Chiral analysis. Wikipedia. Available from: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available from: [Link]

-

A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Available from: [Link]

-

Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available from: [Link]

Sources

- 1. ETHYL (R)-(-)-2-METHOXYPROPIONATE suppliers & manufacturers in China [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. gmpsop.com [gmpsop.com]

- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 5. Chiral analysis - Wikipedia [en.wikipedia.org]

- 6. EU GMP Basic requirements for active substances used as starting materials - EU GMP for APIs - ECA Academy [gmp-compliance.org]

- 7. researchgate.net [researchgate.net]

- 8. Health products policy and standards [who.int]

- 9. Guidance on good manufacturing practice and good distribution practice: Questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Safe Handling and Application of (R)-ethyl 2-methoxypropanoate

This guide provides a comprehensive overview of the material safety properties of (R)-ethyl 2-methoxypropanoate (CAS No. 40105-20-2), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with foundational chemical safety principles to offer a deeper understanding of the causality behind handling protocols and risk mitigation strategies.

The Critical Role of Chirality in Hazard Assessment

This compound is a chiral molecule. Its mirror image, (S)-ethyl 2-methoxypropanoate, while sharing identical physical properties such as boiling point and density, can and often does exhibit a profoundly different toxicological and pharmacological profile. Biological systems, including the enzymes and receptors in the human body, are themselves chiral. This inherent "handedness" means they can interact differently with each enantiomer of a chiral compound. One enantiomer might be therapeutic, while the other could be inactive or, in some cases, toxic. The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative and the other a potent teratogen.

A critical point of note is the conflicting safety information available for the enantiomers of ethyl 2-methoxypropanoate. An SDS for the (S)-enantiomer (CAS No. 41918-08-5) suggests the compound is not hazardous under US OSHA regulations. However, safety data for the target (R)-enantiomer presented here indicates it is a hazardous substance, classified as highly flammable and an irritant. This discrepancy underscores a vital principle for laboratory professionals: the safety data for one enantiomer cannot be substituted for the other . The differing biological interactions necessitate that each stereoisomer be treated as a distinct chemical entity with its own unique safety profile. This guide is therefore predicated on the specific hazard classifications for the (R)-enantiomer.

Core Hazard Profile and Chemical Identity

This compound is a flammable liquid that poses significant eye and skin irritation risks. Understanding its fundamental properties is the first step in establishing a safe handling environment.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | Ethyl (2R)-2-methoxypropanoate | |

| CAS Number | 40105-20-2 | |

| Molecular Formula | C6H12O3 | |

| Molecular Weight | 132.16 g/mol | |

| Boiling Point | No data available | |

| Density | No data available | |

| Flash Point | No data available | |

| Solubility | No data available |

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Source: BLD Pharm Safety Information for CAS 40105-20-2

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality for the required PPE stems directly from the compound's hazard profile: its flammability dictates the need for ignition source control and static prevention, while its irritant nature commands a robust barrier in the form of gloves and eye protection.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.

-

Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly prohibited in the handling and storage areas. Use only non-sparking tools and intrinsically safe electrical equipment.

-

Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Safe Handling, Storage, and Emergency Protocols